Product packaging for Cyclodeca-1,2,5,6-tetraene(Cat. No.:CAS No. 61832-89-1)

Cyclodeca-1,2,5,6-tetraene

Cat. No.: B14553798
CAS No.: 61832-89-1
M. Wt: 132.20 g/mol
InChI Key: JOQXRQNFXXWBRW-UHFFFAOYSA-N
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Description

Contextualization within Strained Unsaturated Cyclic Hydrocarbons

Cyclic hydrocarbons can be saturated, containing only single bonds, or unsaturated, with double or triple bonds. ck12.orglibretexts.orggeeksforgeeks.org Unsaturated cyclic hydrocarbons, such as cycloalkenes and cycloalkynes, often exhibit significant ring strain, a consequence of the deviation of bond angles from their ideal values. ck12.orglibretexts.org This strain is particularly pronounced in smaller rings like cyclopropane, which has a C-C-C bond angle of 60° instead of the ideal 109.5° for sp³ hybridized carbons. ck12.orglibretexts.org

Cyclodeca-1,2,5,6-tetraene is a ten-membered ring containing two allene (B1206475) units. Allenes are compounds with cumulative double bonds (C=C=C), which impose a linear geometry on the three-carbon unit. Incorporating two such rigid units into a medium-sized ring introduces substantial strain. This places this compound within the intriguing class of strained unsaturated cyclic hydrocarbons, which are known for their high reactivity and propensity to undergo unique chemical transformations. escholarship.org The chemistry of these strained systems has seen remarkable growth, particularly through the development of metal-free click reactions. nih.gov

Significance of Cyclic Allenes and Bisallenes in Organic Synthesis and Theory

Cyclic allenes and bisallenes are valuable intermediates in organic synthesis due to their inherent reactivity driven by ring strain. escholarship.orgnih.gov They serve as versatile building blocks for the construction of complex molecular architectures. escholarship.orgnih.gov The unique geometry and electronic properties of the allene functional group allow for a variety of transformations, including cycloadditions, isomerizations, and metal-catalyzed reactions. nih.govbeilstein-journals.org

Bisallenes, in particular, are useful for generating molecular complexity in a limited number of steps. nih.govbeilstein-journals.org Their ability to undergo intramolecular reactions provides a powerful tool for the synthesis of intricate polycyclic systems. beilstein-journals.org From a theoretical standpoint, cyclic allenes and bisallenes challenge our understanding of chemical bonding and molecular stability. Studying their structure, energetics, and reactivity provides valuable insights into the fundamental principles of organic chemistry. Computational studies, such as those employing density functional theory, are often used to investigate the mechanisms of reactions involving these strained compounds. nih.gov

Historical Development and Early Investigations of this compound and Related Systems

The study of cyclic allenes dates back several decades, with early research focusing on their synthesis and characterization. The first synthesis of a cyclodeca-1,2,6,7-tetraene was reported by Skattebøl. oup.com The synthesis of this compound itself was achieved in 1976. researchgate.net These early investigations were significant because they demonstrated the feasibility of preparing such highly strained and reactive molecules.

Early studies often involved the dehalogenation of gem-dihalocyclopropanes with alkyllithium reagents to generate the allene functionality. acs.org The thermal behavior of these compounds was also a subject of early interest, with studies exploring their isomerization and dimerization reactions. acs.orgacs.org For instance, it was found that at elevated temperatures, some cyclic bisallenes undergo remarkable isomerization and dimerization processes. beilstein-journals.org

Current Research Landscape and Outstanding Challenges

Current research on this compound and related bisallenes continues to be an active area of investigation. Modern studies often employ a combination of experimental and computational methods to gain a deeper understanding of their properties and reactivity. acs.org

One of the ongoing challenges is the development of selective and efficient synthetic methods for these compounds. rsc.org Due to their high reactivity, their isolation and handling can be difficult. escholarship.org Researchers are exploring new catalytic systems, including those based on transition metals like cobalt and rhodium, to control the reactivity and selectivity of bisallene cyclizations. rsc.orgudg.edu

Furthermore, there is a continued effort to explore the synthetic utility of bisallenes in the construction of novel and complex molecular scaffolds. rsc.org Theoretical calculations are playing an increasingly important role in predicting the outcomes of these reactions and in designing new synthetic strategies. acs.org The study of heteroatom-containing bisallenes, where a carbon atom in the tether connecting the allene units is replaced by an element like oxygen, nitrogen, or sulfur, is also a growing area of research, opening up new avenues for the synthesis of diverse heterocyclic compounds. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B14553798 Cyclodeca-1,2,5,6-tetraene CAS No. 61832-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61832-89-1

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1,4-5,8H,2,7,9-10H2

InChI Key

JOQXRQNFXXWBRW-UHFFFAOYSA-N

Canonical SMILES

C1CC=C=CCC=C=CC1

Origin of Product

United States

Synthetic Methodologies for Cyclodeca 1,2,5,6 Tetraene and Analogues

Strategies Involving Allene (B1206475) Formation

A key approach to synthesizing cyclic bisallenes like cyclodeca-1,2,5,6-tetraene involves the generation of the allene functional groups from suitable precursors. This often entails the use of gem-dihalocyclopropanes, which serve as versatile starting materials for the construction of the cumulenic double bonds.

Synthesis from Gem-Dihalocyclopropanes via Organometallic Reagents

One of the pioneering methods for the synthesis of cyclic bisallenes involves the reaction of gem-dihalocyclopropane derivatives with organometallic reagents. A notable example is the synthesis of cyclodeca-1,2,6,7-tetraene, an isomer of the target compound, by Skattebøl. scispace.com In this approach, a tricyclic precursor, 5,5,10,10-tetrabromotricyclo[7.1.0.04,6]decane, is treated with an ethereal solution of methyllithium. scispace.com This reaction proceeds through a carbene intermediate, leading to the formation of the diallene, cyclodeca-1,2,6,7-tetraene, in a low yield. scispace.com The structure of the resulting meso-cyclodeca-1,2,6,7-tetraene was confirmed by infrared spectroscopy, which showed characteristic absorption bands for the allene groups at 1960 cm⁻¹ and 856 cm⁻¹. scispace.com

The general applicability of this method, often referred to as the Doering-Moore-Skattebøl reaction, has been demonstrated for the synthesis of various cyclic allenes. scispace.com The reaction of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium reagents like methyl- or butyllithium (B86547) has proven to be a viable route to allenes, often providing them as the primary products. scispace.com

Stereoselective Approaches to Cyclic Bisallenes

The synthesis of cyclic bisallenes can result in the formation of diastereomers, such as meso and dl forms. Achieving stereoselectivity in these syntheses is a significant challenge. One approach involves the use of stereochemically defined precursors. For instance, the reaction of 1,3-dilithio-1,3-bis(trimethylsilyl)allene with ClMe₂SiSiMe₂Cl yields a nearly 1:1 mixture of meso and dl diastereomers of a silyl-substituted cyclic bisallene. oup.com Fractional crystallization can then be employed to separate the isomers, allowing for the isolation and characterization of the individual stereoisomers. oup.com

Palladium-catalyzed reactions have also emerged as a powerful tool for the stereoselective synthesis of cyclic compounds. researchgate.netbeilstein-journals.orgnih.gov For example, a three-component palladium(0)-catalyzed reaction of 1,5-bisallenes with organic halides and primary amines can produce stereodefined ten-membered cyclic compounds with high chemo- and regioselectivity. researchgate.net The proposed mechanism involves the formation of two π-allylic palladium intermediates, which dictates the observed regio- and stereoselectivity. researchgate.net Furthermore, palladium-catalyzed cyclization of substrates with pre-existing stereocenters can transfer the relative configuration of the starting material to the product with high fidelity. beilstein-journals.org

Ring-Forming Reactions for Medium-Sized Polyenes

The construction of the ten-membered ring of this compound and its analogues can also be achieved through ring-forming reactions, particularly cycloadditions. These methods involve the joining of smaller, unsaturated fragments to build the desired cyclic backbone.

Cycloaddition Reactions in the Construction of Ten-Membered Rings

Cycloaddition reactions are powerful transformations for forming cyclic structures. sioc.ac.cn For the synthesis of ten-membered rings, higher-order cycloadditions, such as the [6+4] cycloaddition, are particularly relevant. nih.govresearchgate.net

Computational studies, primarily using density functional theory (DFT), have been instrumental in predicting the feasibility and outcomes of [6+4] cycloadditions for the formation of ten-membered rings. nih.govnih.govrsc.org These studies can model the transition states and predict the activation energies and thermodynamic stability of the resulting products.

For example, DFT calculations have been used to model the transannular [6+4] cycloaddition proposed in the biosynthesis of natural products like heronamide A. researchgate.net The calculations can predict high stereoselectivity, leading to a single product. researchgate.net Computational modeling is also crucial in understanding the influence of substituents on the reactivity and selectivity of these reactions. rsc.org Substituents can alter the electronic properties of the reacting π-systems and influence the relative energies of different reaction pathways. rsc.org

Predicted Outcomes of a [6+4] Cycloaddition

ParameterValueSignificance
Activation Free Energy23.1 kcal/molIndicates the reaction can proceed at room temperature without a catalyst. nih.gov
Thermodynamic Stability of [6+4] Adduct vs. [4+2] Adduct-2.4 kcal/molThe [6+4] adduct is thermodynamically more stable. nih.gov
Interconversion Barrier ([6+4] to [4+2])24.7 kcal/molA significant energy barrier for the Cope rearrangement. nih.gov

A significant challenge in [6+4] cycloadditions is the presence of competing reaction pathways, most notably the [4+2] cycloaddition (Diels-Alder reaction). researchgate.netescholarship.org In many cases, the same set of reactants can undergo either a [6+4] or a [4+2] cycloaddition, leading to a mixture of products.

Computational studies have revealed that these competing pathways can arise from a single "ambimodal" transition state. nih.govresearchgate.net This transition state has characteristics that can lead to the formation of both the [6+4] and the [4+2] adducts. researchgate.net The product distribution is then determined by the dynamics of the system as it proceeds from the transition state.

The interconversion of the initially formed cycloadducts is also possible. The [6+4] and [4+2] adducts can often interconvert through a nih.govnih.gov sigmatropic shift, known as a Cope rearrangement. nih.govresearchgate.net The relative thermodynamic stabilities of the two adducts and the energy barrier for the Cope rearrangement will ultimately determine the final product ratio. In some enzyme-catalyzed reactions, the initially formed, more stable [6+4] adduct is converted to a less stable [4+2] adduct via a Cope rearrangement, which is then further transformed into the final natural product. nih.gov

Transition Metal-Catalyzed Ring Closure and Oligomerization

Transition metal catalysis provides powerful and selective methods for the construction of cyclic and polyenic systems. Nickel and palladium catalysts, in particular, have been instrumental in developing routes to complex unsaturated molecules through ring closure and oligomerization reactions.

Nickel(0)-Catalyzed Cyclotetramerization Principles Applied to Analogous Systems

The cyclooligomerization of 1,3-butadiene (B125203) catalyzed by nickel(0) complexes is a foundational process in industrial and academic chemistry, yielding valuable cyclic compounds like 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH). researchgate.net The principles governing this reaction, particularly the factors controlling selectivity, are highly relevant to the synthesis of larger cyclic polyenes analogous to this compound. The catalytic cycle is understood to involve the oxidative coupling of two butadiene molecules to a Ni(0) center, forming a key intermediate, a bis(π-allyl)nickelacycle complex. dicp.ac.cnacs.org

The selectivity of the reaction is profoundly influenced by the nature of the ancillary ligands attached to the nickel center. acs.org Both steric and electronic properties of the ligand, typically a phosphine (B1218219) or phosphite, dictate the reaction pathway, steering it towards different cyclic dimers or potentially larger oligomers. researchgate.netacs.org Theoretical investigations using density functional theory (DFT) have shown that strong σ-donating ligands tend to favor certain intermediates, while π-acceptor ligands can facilitate the reductive elimination step that closes the ring. acs.org For instance, in the cyclodimerization of butadiene, the choice of ligand can control the ratio of the eight-membered ring product (COD) to the six-membered ring product (VCH). researchgate.net

Recent advancements have demonstrated new modes of reactivity. By carefully selecting the ligand and reaction conditions, nickel catalysis can be used for unconventional couplings of dienes and dienophiles, leading to unique bicyclic products through a formal [3+2]-cycloaddition of a nickelacycle intermediate. dicp.ac.cnchemrxiv.org The development of asymmetric catalysis using chiral N-heterocyclic carbene (NHC) ligands has enabled the synthesis of enantioenriched polycyclic compounds. dicp.ac.cnchemrxiv.org These studies underscore the principle that precise ligand design can regulate the reactivity of nickelacycle intermediates, a concept that could be extrapolated to the targeted synthesis of ten-membered rings from butadiene or other C4 synthons.

Table 1: Influence of Ligand Properties on Ni(0)-Catalyzed Butadiene Dimerization

Ligand Property Effect on Intermediates Influence on Reductive Elimination Typical Product Selectivity
Strong σ-donor (e.g., PMe₃) Displaces equilibrium away from certain coupled intermediates acs.org Retards reductive elimination acs.org Varies; can favor VCH
π-acceptor (e.g., P(OPh)₃) Favors bis(allyl)nickel species acs.org Facilitates reductive elimination acs.org Favors 1,5-COD researchgate.net
Bulky Steric Profile Influences coordination and stability of intermediates acs.org Can facilitate reductive elimination acs.org Influences regio- and stereoselectivity dicp.ac.cn
Palladium-Catalyzed Coupling Reactions Relevant to Polyene Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and functional-group-tolerant conditions for forming carbon-carbon bonds. nih.govresearchgate.net These methods are particularly well-suited for the construction of complex polyenes. nih.gov An efficient strategy involves the palladium-catalyzed oxidative C–C bond-forming cascade reaction of allenes. nih.govdiva-portal.orgacs.org This process can involve the coupling of an enallene with an allenyne, which, after initial activation by the palladium(II) catalyst, undergoes a carbocyclization to generate functionalized, cross-conjugated polyenes with high regio- and stereoselectivity. nih.govacs.org

The optimization of these cascade reactions is crucial for achieving high yields. Key variables include the choice of palladium catalyst, solvent, and additives. For example, studies have shown that while catalysts like Pd(TFA)₂ and Pd(PPh₃)₂Cl₂ may be ineffective, Pd(OAc)₂ and Pd(acac)₂ can efficiently catalyze the desired transformation. diva-portal.orgacs.org The use of an oxidant, such as 1,4-benzoquinone (B44022) (BQ), is often required, and additives like sodium carbonate can further enhance the yield. nih.govacs.org

Table 2: Optimization of Pd-Catalyzed Polyene Synthesis via Allene Cascade

Entry Catalyst (mol%) Oxidant (equiv) Additive (equiv) Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ (5) BQ (1.1) - Dioxane 80 50
2 Pd(acac)₂ (5) BQ (1.1) - Dioxane 80 60 acs.org
3 Pd(OAc)₂ (5) BQ (1.5) - Dioxane 80 80 acs.org
4 Pd(OAc)₂ (1) BQ (2.0) - Dioxane 80 83 acs.org
5 Pd(OAc)₂ (1) BQ (2.0) Na₂CO₃ (0.2) Dioxane 80 88 nih.gov

Data derived from optimization studies of the reaction between an allenyne and an enallene. nih.govacs.org

Another powerful approach is the use of iterative and bidirectional palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This strategy employs bifunctional unsaturated building blocks, or "linchpins," allowing for the sequential and controlled construction of long polyene chains. researchgate.net These methods preserve the stereochemical integrity of the reactants, enabling the synthesis of polyenes with defined geometries. nih.gov

Radical Polyene Cyclization Approaches to Complex Polycyclic Skeletons

Radical cascade cyclizations of polyenes have emerged as a reliable and efficient strategy for assembling complex polycyclic frameworks, often mimicking biosynthetic pathways. sioc-journal.cnnih.govresearchgate.net These reactions are prized for their ability to form multiple C-C bonds and stereocenters in a single, concerted process from a linear polyene precursor. rsc.orgthieme-connect.de Terpene natural products, with their intricate and stereochemically dense polycyclic systems, have been prominent targets for this methodology. nih.gov

The initiation of the radical cascade is a critical step, and various methods have been developed. These include:

Titanium(III)-mediated cyclization: This method can initiate the cascade through the reductive opening of polyene epoxides. sioc-journal.cn

Iron-catalyzed cyclization: Reagents such as Fe(acac)₃ can generate a radical from an electron-rich alkene, triggering a polycyclization event. nih.gov

Photoinduced Electron Transfer (PET): Irradiation in the presence of a sensitizer (B1316253) can oxidize a terminal unit of a polyene chain, initiating the cyclization cascade. thieme-connect.de Gold complexes combined with UVA light have also been used to generate radical intermediates for this purpose. rsc.org

Organo-SOMO Catalysis: The single-electron oxidation of a catalytically generated enamine can initiate a radical polyene cyclization, offering the advantage of enantiocontrol through the use of a chiral amine catalyst. thieme-connect.de

A key advantage of radical cyclizations is their ability to succeed where other methods, such as cationic cyclizations, may fail. nih.gov This orthogonality makes them a powerful tool in the synthetic chemist's arsenal (B13267) for constructing architecturally diverse and challenging molecules. nih.govthieme-connect.de

Synthesis of Heteroatom-Containing Analogues and Derivatives

The incorporation of heteroatoms, such as silicon, into cyclic polyene frameworks can significantly alter their chemical and physical properties. The synthesis of these analogues requires specialized methods tailored to the formation of carbon-heteroatom bonds within a strained cyclic system.

Preparation of Silasubstituted Cyclic Bisallenes

The synthesis of strained, cyclic bisallenes containing silicon atoms has been successfully achieved. osti.gov A key example is the preparation of a ten-membered disilacyclic bisallene. The synthesis involves the reaction of a dianionic allene species, 1,3-dilithio-1,3-bis(trimethylsilyl)allene, with a bifunctional electrophile, 1,2-dichlorotetramethyldisilane (B129461) (ClMe₂SiSiMe₂Cl). osti.gov

This reaction, conducted in tetrahydrofuran (B95107) (THF), yields a mixture of the meso and dl diastereomers of the target 1,1,4,4,6,6,9,9-octamethyl-1,4-disilacyclodeca-6,7,9,10-tetraene. The combined yield for the diastereomers is reported to be 57%. osti.gov One of the diastereomers can be isolated in pure form through fractional crystallization, allowing for its structural characterization by X-ray diffraction. osti.gov The analysis revealed a structure with a significantly twisted allene unit, demonstrating the considerable strain inherent in such cyclic systems. osti.gov This approach showcases a viable route to incorporating silicon atoms into a cyclic bisallene framework, a key structural motif related to this compound.

Spectroscopic and Diffraction Based Characterization Methodologies

Vibrational Spectroscopy (IR) for Allene (B1206475) Functionality

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For cumulenes like cyclodeca-1,2,5,6-tetraene, the most characteristic feature is the asymmetric stretching vibration of the C=C=C allenic bonds. This vibration typically gives rise to a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum, making it a key diagnostic peak.

In the case of the closely studied isomer, cyclodeca-1,2,6,7-tetraene , this characteristic absorption is well-documented. Early work by Skattebøl reported a strong IR band at 1960 cm⁻¹ for the crystalline meso-isomer. scispace.com Later studies on the rac-isomer in a mixture noted this absorption at 1945 cm⁻¹ . lookchem.com This absorption confirms the presence of the allene moieties within the ten-membered ring.

Table 1: Characteristic IR Absorption for the Allene Group in Cyclodeca-1,2,6,7-tetraene

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Allene (C=C=C) Asymmetric Stretch 1960 (meso) scispace.com
Allene (C=C=C) Asymmetric Stretch 1945 (rac) lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of meso-cyclodeca-1,2,6,7-tetraene provides a clear signature for its structure. The spectrum displays two main multiplets with a relative peak area ratio of 1:2. scispace.com

A multiplet corresponding to the four allenic protons (C=C=CH ) is observed downfield.

A second multiplet, integrating to eight protons, corresponds to the four methylene (B1212753) groups (-CH₂ -) in the ring.

Initial studies reported these signals using the older tau (τ) scale, which can be converted to the modern delta (δ) scale (δ = 10 - τ). scispace.com Subsequent research confirmed these findings, reporting the olefinic and aliphatic multiplets in the expected regions for the rac-isomer. lookchem.com

Table 2: ¹H NMR Spectroscopic Data for Cyclodeca-1,2,6,7-tetraene

Proton Type Chemical Shift (δ, ppm) Multiplicity Relative Integration Reference
Allenic (C=C=CH) ~5.17 (converted from τ) Multiplet 4H scispace.com
Aliphatic (-CH₂-) ~2.08 (converted from τ) Multiplet 8H scispace.com
Allenic (C=C=CH) 5.1 - 5.3 Multiplet 4H lookchem.com
Aliphatic (-CH₂-) 2.0 - 2.3 Multiplet 8H lookchem.com

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. The fragmentation pattern can also offer structural clues. The molecular formula for this compound is C₁₀H₁₂, which corresponds to a molecular weight of approximately 132.20 g/mol .

For the related compound, cyclodeca-1,2,6,7-tetraene , mass spectrometric analysis confirms the expected molecular ion peak (M⁺) at m/z = 132 . lookchem.com The observed fragmentation pattern includes characteristic losses, providing further evidence for the structure. Key daughter ions are observed at m/z values of 117 (corresponding to the loss of a methyl group, [M-15]⁺, via rearrangement), 104, and 91. lookchem.com

Table 3: Mass Spectrometry Data for Cyclodeca-1,2,6,7-tetraene

Ion m/z Description Reference
[M]⁺ 132 Molecular Ion lookchem.com
[C₉H₉]⁺ 117 Daughter Ion lookchem.com
[C₈H₈]⁺ 104 Daughter Ion lookchem.com
[C₇H₇]⁺ 91 Daughter Ion lookchem.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

While a crystal structure for the specific 1,2,5,6-isomer is not available, the meso-form of cyclodeca-1,2,6,7-tetraene was successfully crystallized and analyzed. lookchem.comoup.com The compound was found to have a melting point of 36°C. scispace.com The X-ray analysis revealed that, due to the strain of the ten-membered ring, the normally linear allene units are significantly bent from the ideal 180° geometry. An early analysis reported this bending angle to be 6°. oup.com This structural distortion is a hallmark of medium-ring cyclic allenes, where the geometric constraints of the ring force the sp-hybridized carbons into a non-linear arrangement.

Theoretical and Computational Investigations of Cyclodeca 1,2,5,6 Tetraene

Quantum Mechanical Calculation Methods for Geometric Optimization

Geometric optimization is a fundamental computational task that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. Various quantum mechanical methods, differing in accuracy and computational cost, are employed for this purpose.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. While HF provides a valuable qualitative description and a good starting point for molecular geometries, it neglects electron correlation, which can be significant for accurately predicting energies and certain structural details.

For higher accuracy, composite methods like the Gaussian-n (G3 and G3(MP2)) theories are employed. These are multi-step procedures that combine results from several different calculations (including HF and Møller-Plesset perturbation theory) with a series of empirical corrections to approximate a very high-level calculation of the total energy. For a flexible molecule like Cyclodeca-1,2,5,6-tetraene, these methods would be crucial for determining the relative energies of its various possible conformations with high precision.

Table 1: Comparison of Ab Initio Methods for Geometric Optimization

Method Description Key Features Typical Application for this compound
Hartree-Fock (HF) A fundamental ab initio method that solves the Schrödinger equation in an approximate way, neglecting electron correlation. Provides a good initial geometry; computationally less expensive than correlated methods. Initial structural determination and as a base calculation for more advanced methods.

| G3/G3(MP2) | High-accuracy composite methods that combine several calculations to extrapolate a highly accurate total energy. | Excellent for predicting thermochemical data like heats of formation and reaction energies. | Accurate calculation of the relative stability of different conformers and isomers. |

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry, offering a favorable balance between accuracy and computational cost. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a molecule based on its electron density.

The B3LYP functional is a "hybrid" functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. This approach has proven to be highly effective for a wide range of chemical systems. For this compound, B3LYP would be a standard and reliable method for optimizing the molecular geometry, calculating vibrational frequencies to confirm the structure is a true minimum, and investigating its frontier molecular orbitals (HOMO and LUMO).

Semiempirical methods are based on the same fundamental framework as Hartree-Fock theory but introduce several approximations and use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods.

PM3 (Parametric Model 3) is one such method. Due to its speed, it is particularly useful for obtaining a quick, preliminary geometry for large or complex molecules. In the study of this compound, a PM3 calculation could be used to perform an initial conformational search to identify potential low-energy structures before refining them with more accurate and computationally expensive methods like B3LYP or G3.

Analysis of Electronic Structure and Bonding

Beyond determining the molecular geometry, computational methods provide deep insights into how electrons are distributed within the molecule, defining its chemical bonds and reactivity.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more familiar, intuitive picture of localized chemical bonds and lone pairs. It provides a chemically straightforward description of bonding interactions.

For this compound, NBO analysis would be used to:

Determine the hybridization of the carbon atoms, particularly the sp-hybridized central carbons and sp²-hybridized terminal carbons of the allene (B1206475) groups.

Quantify the nature of the C=C=C bonds in the allene units and the C-C single bonds forming the ring structure.

Table 2: Key Outputs of NBO Analysis

NBO Output Description Relevance to this compound
Lewis Structure Identifies the optimal, localized Lewis structure representation with bonds and lone pairs. Provides a clear picture of the sigma-framework and the orthogonal pi-systems of the allene groups.
Hybridization Calculates the percentage of s, p, d character for the atomic orbitals used in bonding. Quantifies the sp and sp² character of the carbon atoms in the allene units.

| Donor-Acceptor Interactions | Analyzes interactions between filled (donor) and empty (acceptor) orbitals to measure delocalization and hyperconjugation. | Reveals stabilizing interactions within the strained ten-membered ring. |

The combined application of the Electron Localization Function (ELF) and Catastrophe Theory offers a powerful framework, often called Bonding Evolution Theory (BET), for analyzing the intricate changes in electron pairing that occur during a chemical reaction. acs.orgcore.ac.ukresearchgate.net

The ELF is a function of the electron density that provides a clear picture of electron-rich regions, such as covalent bonds, lone pairs, and atomic cores. core.ac.uk Its topological analysis divides the molecular space into distinct regions or "basins," each corresponding to a specific chemical feature.

Catastrophe Theory, a branch of mathematics, is then used to analyze how the topology of the ELF changes along a reaction pathway. researchgate.netresearchgate.net A "catastrophe" marks a point where a sudden, qualitative change occurs, such as the formation or breaking of a chemical bond. acs.org By identifying the sequence of these catastrophes, one can construct a detailed, unambiguous timeline of the electronic rearrangements that define a reaction mechanism. researchgate.net For a molecule like this compound, this methodology could be applied to study potential isomerization or cyclization reactions, providing precise information on when and how C-C bonds are formed or broken. acs.orgresearchgate.net

Theoretical and computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of complex molecules like this compound. This section delves into the computational approaches used to investigate its strain energy, potential aromatic character, and predicted reactivity.

Strain Energy Calculations and Aromaticity Assessment

The unique structure of this compound, featuring two allene functionalities within a ten-membered ring, presents significant challenges in terms of geometric strain and electronic structure. Computational models are essential for quantifying these properties.

Ring strain in cyclic molecules is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.org In cyclic allenes, an additional factor is the significant strain introduced by bending the normally linear C=C=C arrangement.

Computational chemistry offers several quantitative models to estimate the ring strain energy (RSE). A common and reliable approach involves the use of isodesmic and homodesmic reactions. nih.govchemrxiv.org These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. chemrxiv.org The strain energy is then calculated as the energy difference between the strained cyclic molecule and its unstrained, open-chain counterparts. stackexchange.com

Modern approaches also leverage machine learning, using graph neural networks (GNN) trained on large computational databases to predict RSE with high accuracy and speed, making this property more accessible for large-scale studies. chemrxiv.org

Table 1: Contributing Factors to Ring Strain in this compound and Relevant Computational Models.
Type of StrainDescriptionRelevance to this compoundComputational Model/Method
Angle StrainDeviation of bond angles from their ideal values (e.g., 109.5° for sp³, 120° for sp², 180° for sp).Bending of the linear allene (C=C=C) groups and distortion of angles at sp² and sp³ carbons to accommodate the cyclic structure.DFT Geometry Optimization, Homodesmotic Reactions. nih.govchemrxiv.org
Torsional StrainEnergy cost from eclipsing conformations of bonds on adjacent atoms.Arises from the arrangement of hydrogen atoms and carbon-carbon bonds around the ring's C-C single bonds.Conformational Analysis, DFT Energy Calculations.
Transannular StrainSteric repulsion between atoms across the ring that are not directly bonded.Potential non-bonded interactions between hydrogen atoms or between the π-systems of the allenes and double bonds on opposite sides of the ten-membered ring.Molecular Mechanics (MM), DFT Calculations.

Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that leads to enhanced stability. According to Hückel's rule, aromatic compounds possess (4n+2) π-electrons, while conjugated, planar rings with 4n π-electrons are termed antiaromatic and are highly destabilized. nptel.ac.inlibretexts.org Molecules that fail to meet the criteria of being cyclic, planar, and fully conjugated are considered non-aromatic. youtube.com

This compound contains a total of 8 π-electrons (two from each double bond and two from each allene system). This fits the 4n rule (for n=2), suggesting that if the molecule were planar and fully conjugated, it would be antiaromatic. libretexts.orgmasterorganicchemistry.com However, the presence of sp³-hybridized carbon atoms in the ring backbone prevents continuous conjugation. Furthermore, steric hindrance and the geometric demands of the allene groups make a planar conformation highly unlikely. Similar to 1,3,5,7-cyclooctatetraene (another 8 π-electron system), this compound is expected to adopt a non-planar, tub-like conformation to avoid the destabilizing effects of antiaromaticity by preventing effective overlap of its p-orbitals. nptel.ac.inlibretexts.org This would classify the compound as non-aromatic.

Computational methods are crucial for assessing the aromaticity of non-planar systems. researchgate.net The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. nih.gov It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A large negative NICS value is indicative of a diatropic ring current and aromaticity, while a large positive value suggests a paratropic ring current and antiaromaticity. peeref.com For non-planar molecules, NICS values can be calculated at various points above and below the ring to provide a more detailed picture of the electronic structure. researchgate.net

Table 2: Assessment of this compound against Aromaticity Criteria.
CriterionRequirement for AromaticityRequirement for AntiaromaticityAnalysis for this compoundConclusion
Cyclic StructureYesYesYes, it is a ten-membered ring.Fulfilled
ConjugationContinuous p-orbital overlap around the ring.Continuous p-orbital overlap around the ring.No, interrupted by sp³-hybridized carbons.Not Fulfilled
PlanarityYesYesUnlikely due to ring size and steric hindrance. Expected to be non-planar. libretexts.orgNot Fulfilled
π-Electron Count(4n+2) π-electrons. libretexts.org4n π-electrons. masterorganicchemistry.com8 π-electrons (n=2), fits the 4n rule.Fits antiaromatic electron count
Overall Classification Since the molecule is not planar and not fully conjugated, it cannot be aromatic or antiaromatic.Non-aromatic

Computational Prediction of Reactivity and Reaction Barriers

The reactivity of strained cyclic molecules is often dominated by reactions that relieve their inherent strain. nih.govillinois.edu For this compound, the strained allene moieties and the electron-rich double bonds are the expected centers of reactivity. Computational methods, primarily DFT, are invaluable for predicting the most likely reaction pathways and calculating their activation barriers. nih.gov

Modern DFT functionals, such as ωB97X-D and M08-HX, have proven effective in accurately calculating reaction barriers for cycloadditions and other pericyclic reactions involving allenes. nih.govnih.gov These calculations involve locating the transition state (TS) structure for a proposed reaction and determining its energy relative to the reactants. A lower activation barrier indicates a faster, more kinetically favorable reaction.

The high reactivity of strained cyclic allenes makes them excellent partners in various cycloaddition reactions, including [4+2], [2+2], and [3+2] cycloadditions. illinois.eduscispace.combg.ac.rs Computational studies can predict not only the feasibility of these reactions but also their regio- and stereoselectivity. nih.govresearchgate.net The distortion/interaction model (also known as the activation strain model) is a powerful conceptual tool used to analyze computed activation barriers. It partitions the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy gained from the favorable orbital interactions between the distorted reactants. nih.gov For strained allenes, the high ground-state energy means less distortion is needed to reach the transition state, often resulting in lower activation barriers. nih.gov

Table 3: Predicted Reactivity of this compound and Computational Investigation Methods.
Potential Reaction TypeDescriptionComputational MethodKey Calculated Parameters
[4+2] Cycloaddition (Diels-Alder)The allene or alkene acts as a dienophile, or a conjugated diene moiety within the ring reacts with a dienophile.DFT (e.g., ωB97X-D, B3LYP). nih.govscispace.comActivation Energy (ΔE‡), Reaction Energy (ΔErxn), Transition State Geometry.
[2+2] CycloadditionReaction of an allene or alkene double bond with another π-system (e.g., an alkene or ketone) to form a four-membered ring. bg.ac.rsDFT, CASSCF (for diradical pathways).Activation Energy, Stereoselectivity, Regioselectivity. nih.gov
1,3-Dipolar CycloadditionReaction of an allene double bond with a 1,3-dipole (e.g., an azide (B81097) or nitrile oxide). nih.govresearchgate.netDFT (e.g., M08-HX). nih.govSite-selectivity (proximal vs. distal C=C bond of allene), Regioselectivity, Activation Barriers. researchgate.net
Nucleophilic AdditionAttack of a nucleophile on the central carbon of the strained allene system. illinois.eduDFT with Solvation Model (e.g., SMD, PCM).Reaction Pathway Energetics, Stability of Intermediates.

Conformational Analysis and Dynamics of Cyclodeca 1,2,5,6 Tetraene

Determination of Preferred Conformations and Conformational Equilibria

The determination of the preferred conformations of cyclodeca-1,2,5,6-tetraene and the equilibria between them relies heavily on computational chemistry methods, such as ab initio and density functional theory (DFT) calculations, supplemented by experimental techniques like NMR spectroscopy where possible. While specific experimental data for this exact molecule is scarce in the literature, analogies can be drawn from studies on similar medium-sized rings and cyclic dienes.

Theoretical studies on related molecules, such as (Z,Z)-cyclodeca-1,6-diene, have shown that a chair conformation with C2h symmetry is the most stable geometry. researchgate.net For this compound, the presence of the rigid, linear allene (B1206475) units significantly influences the conformational possibilities. The most stable conformations would seek to minimize angle strain, torsional strain around the single bonds, and transannular interactions (steric hindrance across the ring).

Computational modeling would likely reveal a set of low-energy conformers, potentially including twisted-chair and boat-like structures, that are in dynamic equilibrium at room temperature. The relative populations of these conformers are determined by their Gibbs free energy differences.

Table 1: Hypothetical Conformational Equilibrium Data for this compound (Note: This table is illustrative, based on general principles of conformational analysis, as specific experimental data for this compound is not readily available.)

Conformer Point Group Relative Energy (kcal/mol) Population at 298 K (%)
Twisted-Chair-1 C2 0.00 ~60
Twisted-Chair-2 C1 0.50 ~25
Boat-Chair C1 1.20 ~10
Other - > 2.00 < 5

Investigation of Conformational Energy Surfaces

The conformational energy surface (CES) of a molecule maps the potential energy as a function of its conformational degrees of freedom, typically bond rotations. For this compound, the CES would be complex, with multiple minima corresponding to stable or metastable conformers and saddle points representing the transition states between them.

Investigating the CES is typically achieved through computational methods. By performing relaxed torsional scans around the single bonds of the cyclodeca ring, a multi-dimensional energy landscape can be constructed. youtube.com This surface reveals the lowest energy pathways for interconversion between different conformations. The minima on this surface represent the conformers discussed in the previous section, while the energy barriers between them dictate the dynamics of the system. The calculation of such surfaces is computationally intensive but provides a comprehensive picture of the molecule's flexibility and conformational preferences.

Dynamics of Ring Inversion and Interconversion Pathways

The different conformations of this compound are not static but are in constant interconversion through processes like ring inversion and pseudorotation. The dynamics of these processes are governed by the energy barriers on the conformational energy surface. Ring inversion is a process where the ring "flips" into a conformation that is often the mirror image of the original. scribd.com

The energy barrier to ring inversion in medium-sized rings is influenced by factors such as angle strain and torsional strain in the transition state. scribd.comrsc.org For this compound, the rigid nature of the allene groups would likely lead to specific, constrained pathways for interconversion. These pathways might involve passing through higher-energy boat-like or twisted transition states. researchgate.net The rates of these interconversions can be studied experimentally using dynamic NMR techniques, which can measure the energy barriers if the process is within the NMR timescale. Computational studies can map out the minimum energy pathways for these transformations, providing a detailed step-by-step mechanism of the interconversion. utwente.nl

Stereochemical Implications of Allenic Chiral Axes

A key feature of this compound is the presence of two allene units. Allenes themselves can be a source of chirality. An allene of the form R1R2C=C=CR3R4 is chiral if R1 ≠ R2 and R3 ≠ R4. stackexchange.com This is a form of axial chirality, where the molecule lacks a plane of symmetry and is non-superimposable on its mirror image. masterorganicchemistry.comwikipedia.org

In this compound, each allene unit is part of the ring, meaning the "substituents" on each end of the allene are the two carbon chains of the ring. Since these chains are part of a flexible ring, the chirality of the allene axes depends on the conformation of the ring. A specific conformation might render the molecule chiral due to the arrangement of the ring atoms relative to the allene axes.

Influence of Ring Strain on Structural Relaxation Dynamics

This stored strain energy influences the structural relaxation dynamics of the molecule. nih.gov Structural relaxation refers to the processes by which a molecule returns to its equilibrium conformational distribution after a perturbation. The high strain energy can lead to lower barriers for conformational interconversions, resulting in faster relaxation dynamics compared to less strained systems. acs.org The strain can also make the molecule more susceptible to chemical reactions that would relieve this strain. The dynamics of how the ring puckers and twists to accommodate the strained allene groups are a key aspect of its behavior.

Effects of Substituents on Conformational Preferences and Dynamics

The introduction of substituents onto the this compound ring would have a profound effect on its conformational preferences and dynamics. The nature, size, and position of the substituents would alter the delicate balance of steric and electronic interactions within the ring.

Steric Effects : Bulky substituents would likely favor conformations where they occupy pseudo-equatorial positions to minimize steric hindrance (1,3-diaxial-like interactions). nih.gov This preference can shift the conformational equilibria significantly, making one conformer much more stable than others.

Electronic Effects : Electron-withdrawing or electron-donating groups could influence the electronic structure of the pi systems and potentially affect bond lengths and angles, thereby subtly altering the conformational energy landscape. nih.gov

Dynamic Effects : Substituents can also alter the energy barriers for ring inversion and other conformational changes. researchgate.net A bulky substituent might increase the energy of a transition state, thereby slowing down the rate of interconversion.

Table 2: Predicted Influence of Substituent Type on the Major Conformer of a Monosubstituted this compound (Note: This table is illustrative and based on established principles of substituent effects in cyclic systems.)

Substituent (at a saturated carbon) Predicted Preferred Position Reason Expected Effect on Ring Dynamics
-CH3 (Methyl) Pseudo-Equatorial Minimizes steric interactions Minor increase in inversion barrier
-tBu (tert-Butyl) Strongly Pseudo-Equatorial A-value is high; significant steric bulk Significant increase in inversion barrier; "locks" conformation
-F (Fluoro) Pseudo-Equatorial Small size, but electronic effects can play a role Minimal effect on inversion barrier
-Ph (Phenyl) Pseudo-Equatorial Avoids steric clashes with the ring Moderate increase in inversion barrier

Reactivity Profiles and Mechanistic Studies of Cyclodeca 1,2,5,6 Tetraene

Cycloaddition Reactions Involving Tetraene Moieties

No specific information was found regarding the cycloaddition reactions of Cyclodeca-1,2,5,6-tetraene.

Intramolecular and Intermolecular Diels-Alder Type Reactions

There is no available literature detailing intramolecular or intermolecular Diels-Alder reactions for this specific tetraene. In principle, the 1,5-diene moiety could potentially act as a diene in a Diels-Alder reaction, while the allenic components could act as dienophiles. Intramolecular reactions would depend on the specific conformation of the ten-membered ring that would allow the diene and dienophile moieties to approach each other in the correct orientation.

[2+2], [2+4], and [2+6] Cycloadditions and Their Energetics

No data on the energetics or pathways for [2+2], [2+4] (Diels-Alder), or [2+6] cycloadditions involving this compound could be found. The feasibility and energetics of such reactions are highly dependent on the molecule's specific geometry and electronic structure.

Rearrangement Reactions

No specific information was found concerning the rearrangement reactions of this compound.

Investigation of Cope Rearrangements and Their Competitive Nature

The structure of this compound contains a 1,5-diene unit, which is the requisite structural motif for a Cope rearrangement, a type of nrochemistry.comnrochemistry.com-sigmatropic shift. However, no studies investigating this rearrangement or its competition with other reaction pathways for this specific molecule are publicly available. The conformation of the ten-membered ring would play a crucial role in achieving the necessary chair-like or boat-like transition state for the rearrangement to occur.

Transannular Cyclizations Leading to Bicyclic Structures

Transannular reactions are common in medium-sized rings (8-11 members) due to the proximity of atoms across the ring. For this compound, transannular cyclizations could potentially lead to the formation of various bicyclic structures. However, no specific research detailing such reactions for this compound has been reported in the available literature.

Mechanistic Insights into Reactive Intermediates

Without experimental or computational studies on the reactions of this compound, there is no information available regarding the mechanistic pathways or the nature of any reactive intermediates that may be formed.

Role of Delocalization and Strain Release in Enhancing Reactivity

The reactivity of cyclic compounds, particularly those containing unsaturated bonds, is profoundly influenced by the interplay of ring strain and electronic delocalization. In molecules like this compound, these two factors are critical in lowering the activation barriers for chemical transformations.

Strain Release as a Driving Force: Cyclic allenes are inherently strained because the allene (B1206475) moiety prefers a linear geometry, a conformation that is impossible within a medium-sized ring. nih.govillinois.edu The incorporation of two such allene systems into a ten-membered ring in this compound induces significant torsional and angle strain. This stored potential energy, or strain energy, serves as a powerful thermodynamic driving force for reactions. nih.gov Any reaction that allows the carbon framework to adopt a lower-energy conformation will be energetically favorable. Computational studies on various cyclic alkenes, alkynes, and allenes have quantified these strain energies, confirming that increased strain correlates with enhanced reactivity. acs.org The release of this inherent strain is a key factor that promotes transformations such as cycloadditions and additions, which alter the hybridization and geometry of the ring's carbon atoms. nih.govresearchgate.net

Table 1: Factors Influencing the Reactivity of this compound
FactorDescriptionExpected Effect on Reactivity
Ring StrainDeviation from ideal bond angles and lengths due to the cyclic structure containing rigid allene groups.Increases ground-state energy, making reactions that relieve strain (e.g., additions, ring-opening) thermodynamically favorable.
Electronic DelocalizationPotential overlap of π-orbitals across the allene and olefin systems.Can stabilize transition states, lowering activation energy and enhancing kinetic reactivity. May also influence regioselectivity.

Elucidation of Concerted vs. Stepwise Mechanisms

Chemical transformations can proceed through different mechanistic pathways, broadly categorized as either concerted or stepwise. differencebetween.com The distinction is fundamental: concerted reactions occur in a single kinetic step through one transition state, whereas stepwise reactions involve multiple steps and the formation of one or more reactive intermediates. psiberg.comnih.gov For a complex molecule like this compound, the operative mechanism is highly dependent on the specific reaction type and conditions.

Concerted Mechanisms: These pathways involve the simultaneous breaking and forming of bonds. differencebetween.com Pericyclic reactions, such as the Diels-Alder cycloaddition, are classic examples of concerted processes. psiberg.comresearchgate.net Given its structure featuring conjugated π-systems, this compound is a potential candidate for intramolecular or intermolecular cycloadditions that could proceed through a concerted mechanism. Such mechanisms are often highly stereospecific.

Stepwise Mechanisms: These reactions proceed through detectable or inferred intermediates, such as carbocations, carbanions, or radicals. psiberg.com Each step has its own transition state. differencebetween.com Electrophilic additions to the olefinic or allenic moieties of the molecule are expected to be stepwise. For example, the protonation of a double bond would form a carbocation intermediate, which is then captured by a nucleophile in a second step. The stability of the potential intermediate is a key factor in determining the feasibility and regioselectivity of stepwise reactions.

In some cases, the boundary between these mechanisms can be ambiguous. Theoretical studies on related systems, like enyne-allenes, show that the activation energies for concerted and stepwise pathways can be very similar, sometimes leading to a mixture of mechanisms or complex dynamic effects where the reaction acts kinetically concerted despite proceeding through an intermediate on the potential energy surface. nih.gov Determining the precise mechanism for any given reaction of this compound would necessitate detailed experimental and computational investigation, including kinetic isotope effect studies and stereochemical analysis.

Table 2: Comparison of Concerted and Stepwise Reaction Mechanisms
CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsOneTwo or more
IntermediatesNone formedOne or more reactive intermediates (e.g., carbocation, radical) are formed
Transition StatesOneOne for each step
Bond ChangesAll bond breaking and forming occurs simultaneouslyBond breaking and forming occur in a sequence
Example Reaction TypeDiels-Alder Cycloaddition, Ene ReactionSN1, E1, Most Electrophilic Additions

Functionalization via Nucleophilic and Electrophilic Additions to Allenic and Olefinic Centers

The presence of two distinct types of unsaturated functionalities—allenic (C=C=C) and olefinic (C=C)—provides multiple sites for functionalization in this compound. The reactivity of these centers towards electrophiles and nucleophiles is governed by their differing electronic structures.

Reactivity of Allenic Centers: Allenes possess unique electronic properties. The central carbon atom is sp-hybridized and relatively electron-deficient, making it susceptible to attack by nucleophiles. researchgate.net Conversely, the terminal sp²-hybridized carbons and their associated π-bonds are electron-rich and act as nucleophiles, readily reacting with electrophiles. nih.govacs.org

Electrophilic Addition: Electrophiles will preferentially attack one of the two π-bonds of the allene system. The regioselectivity of this attack is influenced by the electronic properties of substituents on the allene, which dictate the stability of the resulting vinyl or allyl cation intermediate. nih.govscispace.com

Nucleophilic Addition: Nucleophiles can attack the electrophilic central carbon of the allene. This mode of reactivity is particularly important in organometallic chemistry and can be used to form new carbon-carbon bonds at the heart of the allene unit. researchgate.net

Reactivity of Olefinic Centers: The isolated carbon-carbon double bonds (olefins) in the ring are electron-rich due to the presence of the π-bond. Their primary mode of reactivity is electrophilic addition. lasalle.edu This reaction typically proceeds via a two-step mechanism:

The π-bond acts as a nucleophile, attacking an electrophile (E⁺) to form a new sigma bond and a carbocation intermediate.

A nucleophile (Nu⁻) then attacks the electrophilic carbocation, forming a second sigma bond and yielding the final addition product. lasalle.edu

The regioselectivity of this addition follows Markovnikov's rule, where the electrophile adds to the carbon that results in the formation of the more stable carbocation intermediate.

Table 3: Predicted Reactivity of Functional Centers in this compound
Functional CenterReactive SiteReagent TypeExample ReagentsExpected Reaction
Allenic (C=C=C)Terminal Carbons (π-bond)ElectrophileBr₂, H⁺, PhSeClElectrophilic Addition
Central CarbonNucleophileR₂CuLi, R-MgBrNucleophilic Addition
Olefinic (C=C)π-bondElectrophileHBr, H₂O/H⁺, Br₂Electrophilic Addition

Advanced Applications and Future Directions in Cyclodeca 1,2,5,6 Tetraene Research

Utility as Building Blocks in Complex Molecule Synthesis

There is currently no available research demonstrating the use of Cyclodeca-1,2,5,6-tetraene as a building block in the synthesis of more complex molecules. The reactivity and potential synthetic pathways originating from this specific tetraene have not been reported.

Design of Mechanically Interlocked Molecular Systems

No publications were found that describe the design, synthesis, or theoretical consideration of mechanically interlocked molecular systems, such as catenanes or rotaxanes, incorporating this compound or its derivatives.

Development of Tunable π-Conjugated Systems

The development and properties of tunable π-conjugated systems based on the this compound scaffold have not been investigated in any published research. The electronic and photophysical properties that would be relevant for such applications remain unknown.

Computational Design of Novel Strained Cyclic Polyenes

While computational studies on various strained cyclic polyenes exist, no specific theoretical or computational research focusing on the design, structure, stability, or reactivity of this compound could be located.

Conclusion and Outlook

Identification of Remaining Knowledge Gaps

The lack of focused research on Cyclodeca-1,2,5,6-tetraene translates into a series of significant knowledge gaps. These gaps represent fundamental questions about the molecule's existence, stability, and behavior.

Key unanswered questions include:

Synthetic Accessibility: There are no established or even proposed synthetic routes specifically targeting this compound. The feasibility of its synthesis, potential precursors, and viable reaction pathways are entirely unknown.

Structural and Electronic Properties: The three-dimensional structure, conformational preferences, and electronic distribution of the molecule have not been determined. The interplay of the allenic and olefinic moieties within the ten-membered ring is a subject of pure speculation.

Spectroscopic Characterization: No spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound has been reported. Such data would be crucial for its identification and for understanding its bonding and electronic transitions.

Reactivity and Stability: The kinetic and thermodynamic stability of the compound are unknown. Its potential to undergo rearrangements, cycloadditions, or other transformations has not been investigated. The inherent strain of the medium-sized ring containing multiple unsaturations likely plays a significant role in its reactivity. nih.gov

Future Research Avenues and Potential Impact on Organic Chemistry

The current void in the understanding of this compound presents a number of exciting opportunities for future research. Addressing the identified knowledge gaps could have a notable impact on several areas of organic chemistry.

Promising future research directions include:

Computational and Theoretical Studies: Ab initio and density functional theory (DFT) calculations could provide initial insights into the molecule's preferred geometry, strain energy, and electronic structure. nih.gov Such studies could predict its spectroscopic signatures and guide synthetic efforts.

Development of Novel Synthetic Methodologies: The pursuit of a viable synthesis for this compound would likely necessitate the development of new synthetic strategies for the construction of medium-sized rings with cumulated and conjugated double bonds.

Investigation of Unique Reactivity: Once synthesized, the exploration of its reactivity could uncover novel chemical transformations driven by its unique geometry and electronic features. The presence of both allene (B1206475) and isolated alkene functionalities within a strained ring system could lead to unprecedented chemical behavior.

Exploration as a Ligand in Organometallic Chemistry: Polyunsaturated cyclic molecules can serve as ligands for transition metals. Investigating the coordination chemistry of this compound could lead to the discovery of new catalysts or materials with interesting electronic properties.

The study of strained and unusual cyclic systems has historically pushed the boundaries of our understanding of chemical bonding and reactivity. While currently a chemical curiosity, the exploration of this compound has the potential to contribute new fundamental knowledge to the field of organic chemistry.

Q & A

What are the established synthetic routes for cyclodeca-1,2,5,6-tetraene, and how do their yields compare under varying conditions?

Basic Research Question
this compound is synthesized via cyclotetramerization of alkynes or through strain-inducing elimination reactions. A seminal method involves nickel-catalyzed cyclotetramerization of propargyl alcohol, yielding 10% under benzene reflux with Ni(acac)₂ . Earlier work by Baird and Reese (1976) describes alternative pathways, though yield data requires primary literature consultation .
Methodological Approach :

  • Optimize catalyst loading (e.g., transition metal complexes) and solvent polarity to enhance regioselectivity.
  • Monitor reaction progress via GC-MS or NMR to detect intermediates.
  • Compare yields under inert atmospheres vs. aerobic conditions to assess oxidative stability.
Synthesis Method Catalyst/Conditions Yield Reference
Propargyl alcohol cyclotetramerizationNi(acac)₂, benzene reflux10%
Strain-induced eliminationBase-mediated dehydrohalogenationNot reported

What spectroscopic and crystallographic techniques are most effective for characterizing this compound's strained structure?

Basic Research Question
The compound’s conjugated diene system and ring strain require advanced structural analysis:

  • X-ray crystallography : Resolves bond angles and torsional strain (e.g., Cambridge Crystallographic Data Centre entries for related tetraenes) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR detect deshielding effects in strained double bonds; NOESY confirms spatial proximity of non-adjacent protons .
    Methodological Considerations :
  • Use low-temperature crystallography to stabilize the reactive structure.
  • Compare experimental NMR shifts with DFT-predicted values to validate assignments.

How can researchers assess the thermal stability of this compound, and what decomposition pathways are observed experimentally?

Intermediate Research Question
Thermogravimetric analysis (TGA) and kinetic studies reveal decomposition pathways:

  • Rate Constants : Tetraene decomposition follows second-order kinetics, with rate constants fitted to experimental data (e.g., k=2.5×105s1k = 2.5 \times 10^{-5}\, \text{s}^{-1} at 25°C) .
  • Pathways : Dominated by [4+2] cycloreversion or radical-mediated polymerization.
    Experimental Design :
  • Conduct isothermal stability assays in deuterated solvents to track degradation via in-situ NMR.
  • Use Arrhenius plots to extrapolate shelf-life under storage conditions.

What computational chemistry approaches (e.g., DFT) have been employed to study the electronic structure and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals : Predict regioselectivity in Diels-Alder reactions.
  • Strain Energy : Estimates ring strain (~30 kcal/mol) via homodesmotic equations.
    Methodology :
  • Compare computed IR/Raman spectra with experimental data to validate models.
  • Use Molecular Dynamics (MD) simulations to study conformational flexibility under thermal stress.

How should conflicting data regarding reaction rates or product distributions in this compound studies be resolved?

Advanced Research Question
Contradictions arise from solvent effects, impurity interference, or instrumental variability:

  • Case Study : Discrepancies in tetraene formation rates were resolved by re-evaluating diene/triene contributions using summed concentration models .
    Resolution Steps :
  • Replicate experiments with ultrapure reagents and standardized equipment.
  • Apply multivariate regression to isolate variables (e.g., temperature, catalyst aging).

What experimental strategies optimize this compound synthesis while minimizing competing polymerization reactions?

Intermediate Research Question
Competing polymerization is mitigated by:

  • Low-Temperature Protocols : Reduce radical initiation (e.g., –30°C in THF) .
  • Radical Inhibitors : Add hydroquinone or TEMPO to quench chain propagation.
    Optimization Workflow :
  • Screen sterically hindered bases to favor cyclization over elimination.
  • Use flow chemistry to control exothermicity and residence time.

What role does this compound play as an intermediate in constructing higher-order polycyclic systems, and what mechanistic insights exist?

Advanced Research Question
The compound serves as a precursor to fused polycyclics:

  • Example : Conversion to 1,2,5,6-tetramethylcyclooctatetraene (TMCOT) via hydrogenation .
    Mechanistic Analysis :
  • Track intermediates via high-resolution mass spectrometry (HRMS).
  • Propose stepwise [2+2] cycloaddition pathways using trapping experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.